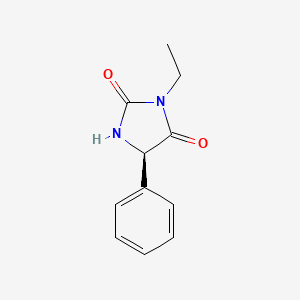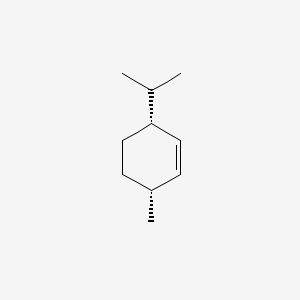
Ent-Spathulenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ent-spathulenol is a sesquiterpenoid. It has a role as a metabolite.
Scientific Research Applications
1. Artefact in Liverwort Studies
Ent-Spathulenol has been observed as a frequent constituent in various liverwort species. A study by (Toyota et al., 1996) revealed that ent-bicyclogermacrene, found in liverworts like Dicranolejeunea yoshinagana, easily converts to this compound. This discovery emphasizes the importance of recognizing this compound as a potential artefact in liverwort research.
2. Anti-Nociceptive Effects
This compound demonstrates significant anti-nociceptive properties. Research conducted by (Elisângela dos Santos et al., 2020) on Psidium guineense (Myrtaceae) showed that this compound inhibited nociceptive responses and had anti-inflammatory effects. This supports its potential application in pain management and inflammation research.
3. Bactericidal Activity Against Drug-Resistant Tuberculosis
A study by (Angel de Jesús Dzul-Beh et al., 2019) highlighted the effectiveness of this compound against drug-resistant strains of Mycobacterium tuberculosis. This finding is crucial for developing new treatments for resistant forms of tuberculosis.
4. Immunomodulatory Effects
In research by (A. Ziaei et al., 2011), this compound isolated from Salvia mirzayanii showed immunomodulatory effects on lymphocytes. This property of this compound could be significant in developing therapies targeting the immune system.
Properties
CAS No. |
77171-55-2 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(1aS,4aS,7R,7aS,7bS)-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-ol |
InChI |
InChI=1S/C15H24O/c1-9-5-6-11-13(14(11,2)3)12-10(9)7-8-15(12,4)16/h10-13,16H,1,5-8H2,2-4H3/t10-,11+,12+,13+,15-/m1/s1 |
InChI Key |
FRMCCTDTYSRUBE-HYFYGGESSA-N |
Isomeric SMILES |
C[C@]1(CC[C@H]2[C@H]1[C@@H]3[C@@H](C3(C)C)CCC2=C)O |
SMILES |
CC1(C2C1C3C(CCC3(C)O)C(=C)CC2)C |
Canonical SMILES |
CC1(C2C1C3C(CCC3(C)O)C(=C)CC2)C |
| 77171-55-2 | |
Synonyms |
spathulenol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(1E,3E,5E,7E)-8-[(2R,3S,4S,5S)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B1252787.png)
![(1aR,4R,4aR,7S,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol](/img/structure/B1252789.png)
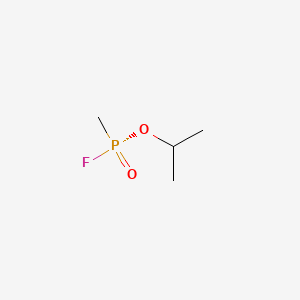
![[2-(Propan-2-yl)cyclopropyl]benzene](/img/structure/B1252791.png)
![(1S,2R,3R,4S,5R,6S,8S,9R,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1252792.png)
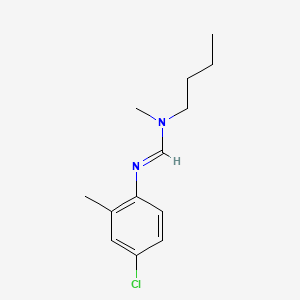
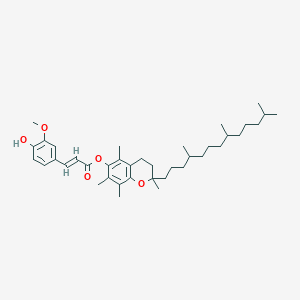




![8H-cyclopenta[a]acenaphthylene](/img/structure/B1252803.png)
